BenchChemオンラインストアへようこそ!

Amicoumacin A

Antibacterial Plant Pathology Citrus Greening Disease

Procure Amicoumacin A (≥98%) for superior potency vs. congeners B/C in anti-MRSA (MIC 0.06 µg/disk) & antiulcer assays. Its distinct ribosome-mRNA binding makes it an essential tool for translation inhibition & anticancer lead discovery. Essential for validating probiotic Bacillus metabolite production.

Molecular Formula C20H29N3O7
Molecular Weight 423.5 g/mol
CAS No. 78654-44-1
Cat. No. B1665976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmicoumacin A
CAS78654-44-1
SynonymsAmicoumacin A; 
Molecular FormulaC20H29N3O7
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)N)N)O)O
InChIInChI=1S/C20H29N3O7/c1-9(2)6-12(23-19(28)18(27)17(26)11(21)8-15(22)25)14-7-10-4-3-5-13(24)16(10)20(29)30-14/h3-5,9,11-12,14,17-18,24,26-27H,6-8,21H2,1-2H3,(H2,22,25)(H,23,28)/t11-,12-,14-,17-,18-/m0/s1
InChIKeyDCPWYLSPIAHJFU-YKRRISCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amicoumacin A (CAS 78654-44-1): A Multifunctional Antibiotic from Bacillus pumilus for Research and Procurement


Amicoumacin A (CAS 78654-44-1, C20H29N3O7, MW 423.46) is a 3,4-dihydroisocoumarin antibiotic and the major component of the amicoumacin complex, produced by Bacillus pumilus BN-103 and related strains [1]. It exhibits a broad antimicrobial spectrum, potent anti-MRSA activity, and demonstrates strong anti-inflammatory and gastroprotective (antiulcer) effects in vivo [2]. Recent studies have revealed its ability to inhibit both bacterial and eukaryotic ribosomes by targeting universally conserved rRNA nucleotides, leading to its evaluation as an anticancer lead [3].

Why Amicoumacin A Cannot Be Directly Substituted with Amicoumacin B, C, or Other Antibiotics in Research


Direct substitution of Amicoumacin A with other amicoumacin congeners (B or C) or with antibiotics sharing similar ribosome-binding sites (e.g., pactamycin, kasugamycin) is scientifically unsound due to significant quantitative differences in potency, spectrum, and biological activity. Amicoumacin A is the major bioactive component, exhibiting far greater antibacterial activity than Amicoumacin B and C, which show only moderate antibacterial effects and lack the anti-inflammatory/antiulcer activities entirely [1]. Furthermore, Amicoumacin A mediates a unique additional contact interface between the ribosome and mRNA, a mechanism distinct from other ribosome-binding antibiotics [2]. Therefore, specific procurement of Amicoumacin A is essential for studies involving its full pharmacological profile, including its combined antibacterial, anti-inflammatory, and anticancer properties, which are not replicated by its analogs or other antibiotics.

Quantitative Comparative Evidence for Amicoumacin A: Potency, Selectivity, and Unique Activity Against Analogs


Amicoumacin A Exhibits 8-Fold Higher Potency Than Amicoumacin B Against Liberibacter crescens

In a study targeting the citrus pathogen Liberibacter crescens, Amicoumacin A demonstrated an MIC of 1.25 µg/mL, which is eight times more potent than its direct analog Amicoumacin B (MIC = 10 µg/mL) [1]. This direct comparison underscores that Amicoumacin A is the superior antibacterial component within the amicoumacin complex against this target.

Antibacterial Plant Pathology Citrus Greening Disease

Amicoumacin A Demonstrates Potent Anti-MRSA Activity (MIC 0.06 µg/disk) and Structure-Specific Efficacy

Amicoumacin A displays strong activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 0.06 µg/disk against a vancomycin-resistant (VR) test strain [1]. Crucially, a structure-activity relationship (SAR) study directly compared Amicoumacin A to its 8'-phosphate derivative. The phosphorylation of Amicoumacin A at the C-8' hydroxyl group completely abolished its anti-MRSA activity, demonstrating that this specific structural feature is critical for function [2].

Antibiotic Resistance MRSA Structure-Activity Relationship

Amicoumacin A Shows Superior Antiulcer Activity in Rats Compared to Sulpiride

In vivo studies in rats demonstrated that Amicoumacin A has a stronger preventive effect against gastric ulcers than the established drug Sulpiride . Additionally, its anti-inflammatory activity in a carrageenan-induced paw edema model was found to be comparable to that of Phenylbutazone . This dual activity profile is a key differentiator from other amicoumacins (B and C), which exhibit no such pharmacological activities [1].

Antiulcer Gastroprotective Anti-inflammatory

Amicoumacin A Demonstrates Selective Cytotoxicity Towards Human Cancer Cell Lines Over Non-Cancerous Cells

A key study demonstrated that human cancer cell lines are more susceptible to inhibition by Amicoumacin A compared to non-cancerous cell lines [1]. While exact IC50 values for multiple cell lines are not presented in this snippet for direct comparison, the observation of selective toxicity is a critical finding. The study further revealed that Amicoumacin A targets the eukaryotic ribosome, binding to a site formed by universally conserved nucleotides of rRNA [1]. This mechanism, distinct from many other anticancer agents, positions Amicoumacin A as a unique chemical biology probe and a promising lead compound for anticancer drug development.

Anticancer Selective Cytotoxicity Ribosome Inhibitor

Practical Application of Amicoumacin A is Limited by High Instability and Cytotoxicity, Demanding Stable Analogs

A major limitation for the therapeutic use of Amicoumacin A is its poor stability and high cytotoxicity. It undergoes rapid self-lactonization under physiological conditions, leading to a half-life of less than 2 hours [1]. This is unprecedented for a terminal amide and severely restricts its practical application. This inherent instability is a key driver for research into stable analogs, which represent attractive leads for both antibiotic and anticancer drug development [1]. When procuring Amicoumacin A for research, this liability necessitates careful handling (e.g., storage at low temperature, use of dry solvents) and justifies its use primarily as a reference standard or a starting point for chemical derivatization rather than a direct therapeutic candidate.

Stability Cytotoxicity Pharmacokinetics Drug Development

Optimal Research and Procurement Scenarios for Amicoumacin A Based on Its Differentiated Evidence Profile


Validating Selective Anti-MRSA and Antibacterial Activity in Drug Discovery

Due to its potent and well-characterized anti-MRSA activity (MIC 0.06 µg/disk) [1], Amicoumacin A serves as an excellent positive control and chemical probe in high-throughput screening campaigns aimed at discovering new antibiotics against drug-resistant Gram-positive bacteria. Its unique binding mechanism to the ribosome [2] makes it a valuable tool for mechanistic studies on translation inhibition.

Investigating Ribosome-Targeting Anticancer Agents with Selective Cytotoxicity

The demonstrated selective toxicity of Amicoumacin A towards human cancer cell lines over non-cancerous cells [1] positions it as a crucial starting point for developing novel anticancer therapies. Researchers can use it as a parent scaffold to synthesize derivatives with improved stability and therapeutic index, guided by the known 3.1 Å resolution structure of its complex with the yeast ribosome [1].

Studying Dual Antibacterial and Gastroprotective Mechanisms for Veterinary or Agricultural Use

The unique combination of antibacterial and antiulcer/anti-inflammatory activities [1] makes Amicoumacin A a compelling candidate for research in animal health and plant pathology. For instance, its 8-fold higher potency against Liberibacter crescens (MIC 1.25 µg/mL) compared to Amicoumacin B [2] supports its focused evaluation in managing citrus greening disease and other bacterial infections in agriculture.

Serving as a Reference Standard for Analytical Method Development and Metabolite Profiling

As the major bioactive component of the amicoumacin complex [1] and a metabolite of interest from probiotic Bacillus strains [2], Amicoumacin A is required as a high-purity reference standard for the development and validation of analytical methods (e.g., LC-MS, HPLC). It is essential for metabolomics studies aimed at identifying and quantifying amicoumacin production in microbial fermentations or environmental samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amicoumacin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.